H-Asp-Ala-OH
Description
Significance of Dipeptide Research in Biochemical Systems
Dipeptides, the simplest form of peptides, are crucial components of various biological processes. ias.ac.inuzh.ch They are not only the fundamental building blocks of larger proteins but also function as bioactive molecules with specific physiological roles. ias.ac.inuzh.ch Research into dipeptides is essential for several reasons:
Protein Synthesis and Digestion: Dipeptides are intermediates in the synthesis and breakdown of proteins. hmdb.ca The study of their formation and hydrolysis provides a deeper understanding of these fundamental metabolic pathways.
Nutrient Absorption: The cellular uptake of amino acids is often mediated by di- and tripeptide transporters, such as PepT1 and PepT2. researchgate.net Understanding how these transporters recognize and transport dipeptides is critical for nutritional science and drug delivery.
Bioactive Molecules: Many dipeptides exhibit specific biological activities, acting as neurotransmitters, neuromodulators, or antioxidants. uzh.chscribd.com For instance, some dipeptides are known to have roles in blood pressure regulation and immune responses. scribd.com
Model Systems: Due to their relative simplicity, dipeptides are excellent model systems for studying the principles of peptide chemistry, including peptide bond formation, conformational analysis, and interactions with other molecules. uzh.ch
The diverse functions of dipeptides underscore their importance in biochemistry and their potential for applications in medicine and biotechnology. ias.ac.in
Aspartylalanine as a Model System for Peptide Studies
Aspartylalanine (Asp-Ala) serves as a particularly useful model system for a variety of biochemical and biophysical studies due to its well-defined structure and properties.
Peptide Bond Dynamics: Researchers utilize Asp-Ala to investigate the mechanisms of peptide bond formation and hydrolysis. highfine.com Its simple structure allows for clear observation and analysis of these fundamental biochemical reactions.
Enzyme-Substrate Interactions: Aspartylalanine is a substrate for various peptidases, making it an ideal tool for studying enzyme kinetics and specificity. For example, β-aspartylalanine, an isomer of aspartylalanine, is used as a substrate to measure the activity of β-aspartyl peptidase. slideshare.net
Structural and Conformational Analysis: The aqueous solvation of the carboxylate groups in dipeptides like aspartylalanine has been studied using molecular dynamics simulations to understand hydration and electrostatic interactions at a molecular level. acs.org These studies provide insights into how the local environment influences peptide conformation.
Analog for Structure-Activity Relationship Studies: Aspartylalanine and its derivatives have been instrumental in structure-activity relationship (SAR) studies, particularly in the context of taste reception. The investigation of various L-aspartyl dipeptide analogues has helped in mapping the topology of sweet taste receptors. nih.gov
The following table summarizes some of the key properties of L-Aspartyl-L-alanine:
| Property | Value | Source |
| PubChem CID | 5491963 | nih.gov |
| Molecular Formula | C₇H₁₂N₂O₅ | nih.gov |
| Molecular Weight | 204.18 g/mol | nih.gov |
| IUPAC Name | (3S)-3-amino-4-[[(1S)-1-carboxyethyl]amino]-4-oxobutanoic acid | nih.gov |
Historical Context of Aspartylalanine Research
The study of dipeptides, including aspartylalanine, has a rich history intertwined with the development of peptide chemistry.
The first synthesis of a dipeptide, glycylglycine, was accomplished by Emil Fischer in 1901, laying the groundwork for the field of peptide chemistry. ias.ac.inunt.edu Fischer also introduced the term "peptide" in 1902. ias.ac.in Significant advancements in peptide synthesis, such as the introduction of the benzyloxycarbonyl (Z) protecting group by Bergmann and Zervas in 1932 and the development of solid-phase peptide synthesis by R. Bruce Merrifield in 1963, revolutionized the ability of scientists to create peptides of defined sequences. wikipedia.orguzh.chunt.edu
Research specifically on aspartyl-containing dipeptides gained significant momentum with the discovery of the sweet taste of L-Aspartyl-L-phenylalanine methyl ester (aspartame). This discovery spurred extensive investigation into the structure-activity relationships of L-aspartyl dipeptide analogues, including various esters and amides of aspartylalanine, in the quest for novel sweeteners. nih.gov These studies provided valuable data on how modifications to the peptide structure influence its biological activity, in this case, the perception of sweetness. nih.gov For example, research on L-aspartyl-D-alanine amides revealed their potential as sweeteners.
More recent research has continued to explore the diverse roles of aspartylalanine, from its involvement in metabolic pathways to its use in the development of synthetic peptides that mimic protein-protein interaction motifs. Its presence has been reported in various organisms, and it continues to be a subject of interest in metabolomic studies. nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3S)-3-amino-4-[[(1S)-1-carboxyethyl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O5/c1-3(7(13)14)9-6(12)4(8)2-5(10)11/h3-4H,2,8H2,1H3,(H,9,12)(H,10,11)(H,13,14)/t3-,4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVUFTQLHHHJEMK-IMJSIDKUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C(CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)[C@H](CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10928569 | |
| Record name | 3-Amino-4-[(1-carboxyethyl)imino]-4-hydroxybutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10928569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13433-02-8 | |
| Record name | Aspartylalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13433-02-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-Aspartylalanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013433028 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Amino-4-[(1-carboxyethyl)imino]-4-hydroxybutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10928569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biosynthesis and Enzymatic Formation Pathways of Aspartylalanine
In Vivo Biosynthetic Mechanisms
The precise, dedicated biosynthetic pathway for Aspartylalanine in vivo is not extensively documented. However, its presence in organisms suggests it is formed through general metabolic processes. Aspartylalanine has been detected in various animal tissues, including the brain of pigs and in foods such as chicken and pork, indicating its natural occurrence. guidetopharmacology.orgnih.gov
Current research suggests that Aspartylalanine's presence in vivo is likely a result of protein catabolism, where it is an intermediate product from the breakdown of larger proteins. hmdb.ca The α-isomer of Aspartylalanine may serve as a biomarker for peptide degradation or errors in protein synthesis. nih.gov Furthermore, the dipeptide is implicated in broader metabolic networks, including the aspartate pathway, which is crucial for the synthesis of β-alanine, and the metabolism of asparagine. nih.gov While β-aspartylalanine itself is reportedly undetectable in significant amounts in rat brains, its formation and degradation are linked to these fundamental amino acid pathways. nih.govfishersci.ca
Enzymatic Peptide Bond Synthesis Involving Aspartylalanine Precursors
The controlled synthesis of Aspartylalanine outside of a living organism is frequently achieved using enzymes, a method known as enzymatic peptide synthesis. ctdbase.org This biocatalytic approach offers high specificity and minimizes the formation of unwanted by-products. ctdbase.org
In the enzymatic synthesis of Aspartylalanine, the two precursor amino acids have distinct roles based on their chemical reactivity.
Aspartic Acid as Acyl Donor: Aspartic acid provides the carboxyl group that will become part of the new peptide bond. nih.govepa.gov In this capacity, it is referred to as the acyl donor. nih.govepa.gov To facilitate the reaction, the amino group of aspartic acid is often chemically protected to prevent self-polymerization and other side reactions. dsmz.deuni.lu Friedel-Crafts acylation, a powerful chemical method, also utilizes aspartic acid derivatives as effective acyl donors to form aryl keto amino acids. epa.gov
Alanine (B10760859) as Acyl Acceptor: Alanine, or more commonly a modified version like an alanine ester (e.g., alanine methyl ester), functions as the acyl acceptor. nih.gov Its nucleophilic α-amino group attacks the activated carboxyl group of the aspartic acid donor, leading to the formation of a tetrahedral intermediate, which then resolves into the final dipeptide with the elimination of water. nih.gov
The general mechanism can be summarized as follows:
Activation: The carboxyl group of the acyl donor (aspartic acid) is activated.
Nucleophilic Attack: The amino group of the acyl acceptor (alanine) attacks the activated carboxyl carbon. nih.gov
Peptide Bond Formation: A stable amide (peptide) bond is formed, linking the two amino acids to create Aspartylalanine. nih.gov
A variety of enzymes, broadly classified as peptidases or synthetases, are capable of catalyzing the formation of Aspartylalanine. The choice of enzyme often depends on the desired reaction conditions and the specific forms of the precursor molecules used.
| Enzyme Class | Specific Enzyme Example | Acyl Donor | Acyl Acceptor | Key Characteristics |
| Aminopeptidases | SSAP from Streptomyces septatus TH-2 | Free Aspartic Acid | Alanine Methyl Ester | Can synthesize dipeptides in organic solvents like methanol; does not require N-protected amino acids. nih.govuni.lu |
| Aminopeptidase (B13392206) A from Staphylococcus chromogenes | Aspartic Acid | Alanine | This enzyme hydrolyzes Aspartylalanine, indicating a strong interaction that could be leveraged for synthesis under specific conditions. mitoproteome.org | |
| Mutant Leucine (B10760876) Aminopeptidase from Streptomyces cinnamoneus | L-Aspartic Acid | L-amino acid methyl esters | A mutated form of the enzyme showed enhanced efficiency in synthesizing L-aspartyl dipeptide esters. mitoproteome.org | |
| Proteases | Thermolysin | N-protected Aspartic Acid | Phenylalanine Methyl Ester (for Aspartame) | A metallopeptidase commonly used for synthesizing aspartyl-containing dipeptides, though it typically requires N-protected acyl donors. ctdbase.orguni.lu |
| Peptidases | β-Aspartyl Peptidase | - | - | This enzyme specifically acts on β-aspartyl linkages, and β-Aspartylalanine serves as a substrate for its activity, primarily in hydrolysis. nih.govfishersci.ca |
| Non-Ribosomal Peptide Synthetases (NRPSs) | Various bacterial and fungal enzymes | Amino Acids | Amino Acids | These are large, multi-domain enzyme complexes that act as assembly lines to build peptides without the use of ribosomes. |
These enzymatic systems highlight the diverse biocatalytic tools available for the specific and efficient synthesis of the dipeptide Aspartylalanine from its constituent amino acid precursors.
Degradation, Metabolism, and Enzymatic Hydrolysis of Aspartylalanine
Enzymatic Hydrolysis by Peptidases
Various peptidases, a class of enzymes that catalyze the cleavage of peptide bonds, can hydrolyze Aspartylalanine. The specificity and efficiency of this hydrolysis depend on the particular enzyme involved.
β-Aspartyl peptidases are enzymes that recognize and cleave peptide bonds involving the β-carboxyl group of an aspartic acid residue. β-Aspartylalanine serves as a substrate for β-aspartyl peptidase and is utilized in assays to measure the enzyme's activity in biological samples, such as fecal supernatants. medchemexpress.commedchemexpress.com The study of Aspartylalanine's interaction with this enzyme is crucial for understanding its kinetics.
Research on a hyperthermophilic β-aspartyl peptidase (FiBAP) from Fervidobacterium islandicum revealed that while it can cleave the C-terminus of isoaspartyl (isoAsp) residues, it also possesses a relatively broad substrate specificity toward α-peptide bonds. frontiersin.org This indicates that such enzymes can hydrolyze various peptide linkages beyond the isoaspartyl bond. frontiersin.org These enzymes are believed to be part of cellular protein repair systems, degrading damaged proteins under stressful conditions. frontiersin.org
Isoaspartyl dipeptidases (IadA) are specialized zinc-containing enzymes that hydrolyze L-isoaspartyl dipeptides, which are products of protein degradation. rcsb.org These enzymes are crucial for preventing the buildup of isoaspartyl dipeptides that result from the spontaneous rearrangement of L-aspartyl and L-asparaginyl residues in proteins. rcsb.org While their primary function is to cleave the β-aspartyl bond in isoaspartyl dipeptides, some research indicates they can also act on α-aspartyl dipeptides, although with poor efficiency. rcsb.org
The enzyme from E. coli catalyzes the hydrolytic cleavage of a specific subset of L-isoaspartyl dipeptides, with iso-Asp-Leu being the most effectively hydrolyzed substrate identified. uniprot.org The catalytic mechanism involves two zinc ions coordinated by four histidine residues and a carbamylated lysine (B10760008), which appears to function as a proton shuttle. rcsb.org β-Asp-Ala has been identified as a substrate for isoaspartyl dipeptidases, with its hydrolysis being measured through aspartate release assays.
Aspartyl aminopeptidases are enzymes that demonstrate specificity towards cleaving an acidic amino acid, such as aspartic acid or glutamic acid, from the N-terminus of a peptide. ebi.ac.ukabcam.com These enzymes are thought to play a significant role in the metabolism of intracellular proteins and peptides. abcam.comdrugbank.com
An aminopeptidase (B13392206) isolated from mouse brain cytosol showed a strong preference for hydrolyzing dipeptides with an N-terminal aspartyl residue. nih.gov Its activity was highest when the adjacent amino acid was neutral. nih.gov In a study of relative activity for peptides of the form aspartyl-X, the enzyme displayed the highest activity when X was alanine (B10760859), making Aspartylalanine an optimal substrate. nih.gov This acidic aminopeptidase is responsible for nearly all of the cytosol's activity toward the N-terminal aspartyl residue of substrates like Aspartylalanine. nih.gov Similarly, an aminopeptidase A purified from human serum was also shown to hydrolyze Aspartylalanine. researchgate.net
| Amino Acid (X) | Relative Activity (%) |
|---|---|
| Alanine | 100 |
| Serine | 81 |
| Leucine (B10760876) | 71 |
| Phenylalanine | 66 |
| Histidine | 19 |
| Proline | 0 |
The kinetics of peptidase-mediated cleavage are essential for understanding the rate and efficiency of Aspartylalanine degradation. For instance, a study on a recombinant aspartyl aminopeptidase from Schistosoma japonicum (SjAAP) determined the kinetic parameters for the hydrolysis of a similar substrate, H-Asp-pNA. researchgate.net
| Parameter | Value |
|---|---|
| Enzymatic Activity | 4.45 U/mg |
| Km | 5.93 mM |
| Vmax | 0.018 mM•min⁻¹ |
The catalytic mechanisms for cleaving the peptide bond in Aspartylalanine vary among peptidases. Many are metalloproteases, requiring divalent cations for activity. The mouse brain aspartyl aminopeptidase, for example, is inhibited by the metal chelators o-phenanthroline and EDTA. nih.gov Its activity can be fully restored by Zn²⁺ and partially by Mn²⁺ or Mg²⁺, indicating it is a metalloenzyme. nih.gov The catalytic mechanism of isoaspartyl dipeptidase involves a binuclear zinc center that facilitates the hydrolysis of the peptide bond. rcsb.org In contrast, other peptidases may utilize a catalytic triad (B1167595), such as the serine-histidine-aspartate triad common in α/β-hydrolase fold enzymes, to carry out hydrolysis of C-N bonds. nih.gov
Non-Enzymatic Degradation Mechanisms of Aspartylalanine Residues in Peptides
In addition to enzymatic action, peptide bonds involving aspartyl residues can undergo spontaneous, non-enzymatic degradation under physiological conditions.
A key non-enzymatic degradation pathway for peptides containing aspartyl residues is the formation of a succinimide (B58015) intermediate. nih.govresearchgate.net This reaction involves the dehydration of the aspartyl residue, where it loses a water molecule, leading to a cyclic imide structure. nih.govresearchgate.net This process is generally slower than the corresponding deamidation reaction that occurs with asparaginyl residues. nih.gov
The succinimide intermediate is unstable and subsequently hydrolyzes, yielding a mixture of two isomeric products: the original L-aspartyl residue and, more frequently, an L-isoaspartyl residue. nih.govresearchgate.net The formation of isoaspartate introduces a β-peptide linkage into the peptide backbone, effectively lengthening it by one methylene (B1212753) unit. nih.govresearchgate.net This structural alteration can be detrimental to a protein's structure and biological function. researchgate.net This degradation pathway is influenced by factors such as pH, local peptide sequence, and the flexibility of the protein structure. nih.govnih.gov
Isomerization and Racemization Pathways
Aspartyl and asparaginyl residues in peptides are susceptible to nonenzymatic degradation through isomerization and racemization reactions. These spontaneous modifications can alter the structure and function of proteins. nih.gov A key process in these pathways is the formation of a succinimide intermediate. nih.gov
The isomerization of an L-aspartyl (L-Asp) residue involves the formation of a five-membered succinimide ring. researchgate.net This intermediate can then be hydrolyzed to yield either the original L-α-aspartyl residue or an L-β-aspartyl residue (isoaspartyl), where the peptide bond involves the side-chain carboxyl group of aspartic acid. nih.gov This process effectively changes the peptide backbone structure.
Racemization, the conversion of an L-amino acid to a D-amino acid, can also occur through the succinimide intermediate. nih.govnih.gov The succinimide ring is prone to stereoinversion, converting some L-succinimide residues to D-succinimide residues. nih.gov Subsequent hydrolysis of the D-succinimide can then lead to the formation of D-aspartyl or D-isoaspartyl residues. nih.gov Studies have shown that UV-B irradiation can induce both racemization and isomerization of specific aspartyl residues in proteins, such as Asp-151 in αA-crystallin, via the formation of a succinimide intermediate. nih.gov
The rate of these degradation reactions can be influenced by the surrounding amino acid sequence. For instance, the presence of a glycine (B1666218) residue C-terminal to an asparagine (a precursor to aspartate) can lead to rapid deamidation and succinimide formation, while bulkier residues like leucine or proline can significantly decrease the degradation rate. nih.gov
Formation of Aspartyl Succinimide Intermediates
The formation of an aspartyl succinimide intermediate is a critical step in the non-enzymatic degradation of peptides and proteins containing aspartyl residues. nih.gov This process involves an intramolecular nucleophilic attack by the nitrogen atom of the adjacent peptide bond on the side-chain carboxyl carbon of the aspartic acid residue. nih.govmdpi.com This cyclization reaction results in the formation of a five-membered succinimide ring and the elimination of a water molecule. mdpi.com
The formation of this intermediate is influenced by several factors, including pH. nih.gov Computational studies have shown that molecules like acetic acid can catalyze succinimide formation by acting as a proton-transfer mediator in both the initial cyclization and subsequent dehydration steps. mdpi.com The succinimide intermediate is relatively unstable and can undergo further reactions. nih.gov Its hydrolysis can lead to either the native α-aspartyl peptide or the isomerized β-aspartyl peptide. This isomerization can disrupt the normal structure and function of proteins. Furthermore, the succinimide intermediate is susceptible to racemization, which can lead to the formation of D-amino acid residues within the peptide chain. nih.gov
Oxidative Degradation of Aspartylalanine
Mechanisms of Oxo Derivative Formation
Aspartylalanine is susceptible to oxidation reactions, which commonly lead to the formation of oxo derivatives. The aspartic acid residue, particularly its β-carboxyl group, is a primary site for oxidation. The specific products formed depend on the oxidizing agent and the reaction conditions. Common oxidizing agents that can induce the formation of oxo derivatives include hydrogen peroxide (H₂O₂) and potassium permanganate (B83412) (KMnO₄).
Role of Reactive Oxygen Species and Aspartyl Radicals
Studies have shown that oxidative stress can accelerate the racemization of aspartyl residues in proteins. The presence of ROS, including hydrogen peroxide and lipid peroxides, has been demonstrated to significantly increase the formation of D-aspartyl residues in elastin (B1584352) mimic peptides, suggesting a link between oxidative stress and protein aging. nih.gov The generation of ROS has also been implicated in the antimicrobial activity of some aspartylalanine-containing derivatives.
Aspartylalanine within Broader Metabolic Pathways
Involvement in Aspartate Pathway and β-Alanine Synthesis
Aspartylalanine is connected to broader metabolic networks through its constituent amino acids, aspartate and alanine. Aspartate is a key metabolite involved in numerous pathways. nih.gov It serves as a precursor for the synthesis of other amino acids and important cellular compounds. nih.gov
One significant pathway is the synthesis of β-alanine. In many organisms, β-alanine is produced through the decarboxylation of L-aspartate, a reaction catalyzed by the enzyme L-aspartate-α-decarboxylase. frontiersin.orgnih.gov β-alanine is a crucial component for the synthesis of pantothenate (vitamin B5) and coenzyme A. biorxiv.org Therefore, the metabolism of aspartate, and by extension the breakdown of aspartylalanine, can feed into this essential biosynthetic pathway. Some bacteria utilize a β-alanine synthase, an enzyme from the uracil (B121893) degradation pathway, to produce β-alanine. biorxiv.org
The aspartate metabolic pathway is central to cellular function, involving transamination reactions to form aspartate from oxaloacetate and its subsequent conversion to other vital molecules like asparagine, N-acetyl-aspartate, and precursors for the urea (B33335) cycle. nih.gov The enzymatic hydrolysis of aspartylalanine by peptidases releases aspartate and alanine, which can then enter these respective metabolic pools.
Role in Asparagine Metabolism and Nitrogen Transport
Asparaginase is a key enzyme that catalyzes the hydrolysis of asparagine into aspartate and ammonia. d-nb.info This reaction is central to making the nitrogen from asparagine available for other metabolic processes. fbise.edu.pk The resulting aspartate can then be utilized in numerous pathways, including the synthesis of other amino acids. While direct evidence for the role of aspartylalanine in asparagine metabolism is not extensively detailed, its constituent amino acid, aspartate, is a direct product of asparagine catabolism.
Nitrogen released from amino acid catabolism is transported to the liver for disposal, with alanine and glutamine being key non-toxic carriers of ammonia. libretexts.org In plants, asparagine synthetase plays a vital role in generating asparagine for nitrogen transport to sink organs like seeds. nih.gov The breakdown of asparagine in these sink tissues is crucial for providing the nitrogen necessary for growth and development. d-nb.info
Aspartylalanine as a Metabolite and Protein Catabolism Intermediate
Aspartylalanine is recognized as a metabolite in various organisms. nih.gov For instance, it has been identified in the metabolome of Ambystoma mexicanum. nih.gov Studies on human metabolomes have also detected aspartylalanine, indicating its presence as an endogenous dipeptide. csic.esoeno-one.eu
Protein catabolism is the breakdown of proteins into smaller peptides and amino acids. nih.gov This process is essential for recycling amino acids and removing damaged or unnecessary proteins. During protein degradation, various dipeptides and tripeptides are generated as intermediates. Aspartylalanine can be formed as an intermediate product during the breakdown of larger proteins that contain adjacent aspartic acid and alanine residues.
The subsequent hydrolysis of dipeptides like aspartylalanine into their constituent amino acids, aspartic acid and alanine, is a critical step in completing protein catabolism. These free amino acids can then be reutilized for new protein synthesis or be further catabolized for energy production. libretexts.orgnih.gov The enzymatic hydrolysis of such dipeptides is carried out by peptidases. For example, β-aspartyl peptidase is an enzyme that acts on β-aspartyl peptides, breaking them down into their amino acid components.
Biological Functions and Neurobiological Effects of Aspartylalanine
Role in Synaptic Transmission and Neural Signaling
Aspartylalanine is present in the brain and is recognized for its role in neural signaling and synaptic transmission. Research indicates that the dipeptide may influence the dynamics of neurotransmitter release, thereby affecting neuronal excitability and synaptic plasticity. This suggests its participation in the fundamental processes of communication between nerve cells.
A key function of Aspartylalanine in neurobiology is its ability to modulate Miniature Endplate Potentials (MEPPs). MEPPs are small, spontaneous depolarizations of the postsynaptic membrane at the neuromuscular junction, caused by the release of a single vesicle of neurotransmitter. wikipedia.orgbritannica.com These events represent the smallest possible unit of depolarization that can be induced in a muscle cell. wikipedia.org
Studies conducted on phrenic nerve-diaphragm preparations from rats have demonstrated that Aspartylalanine can increase the amplitude of these MEPPs. This enhancement of synaptic transmission highlights its potential role in modulating the strength of signals at the synapse.
| Finding | Observation | System Studied | Reference |
| MEPP Modulation | Increased amplitude of miniature endplate potentials (MEPPs). | Phrenic nerve-diaphragm preparations from rats. |
Interactions with Neurological Enzyme Systems
Aspartylalanine serves as a substrate for various enzymes, making it a valuable tool in biochemical and neurological research. Its interactions are particularly relevant in the context of enzymatic processes linked to neurodegeneration.
Aspartylalanine is utilized in research as a substrate for γ-secretase, an intramembrane-cleaving protease complex. nih.gov γ-Secretase is a critical enzyme in cellular biology, responsible for cleaving numerous type I integral membrane proteins. nih.gov Its most studied substrates include the amyloid precursor protein (APP), which is centrally involved in the pathogenesis of Alzheimer's disease. nih.gov The study of how enzymes like γ-secretase process substrates such as Aspartylalanine is crucial for understanding the molecular mechanisms underlying neurodegenerative disorders.
Influence on Protein Structure and Function
The chemical nature of Aspartylalanine, particularly its isomerized form, can have profound effects on the structure and function of proteins. This is especially critical in long-lived proteins where spontaneous modifications can accumulate over time.
Under physiological conditions, the aspartyl residue within a protein can undergo a spontaneous modification to form an isoaspartyl residue (isoAsp). researchgate.net This isomerization effectively inserts an additional carbon atom into the polypeptide backbone, altering its length and conformation. researchgate.net
The formation of a specific isomer, D-β-Aspartate, has been shown to elongate the protein backbone. This structural alteration can disrupt the precise three-dimensional arrangement of protein subunits, known as the quaternary structure, potentially leading to protein unfolding and loss of function.
Advanced Synthesis Methodologies for Aspartylalanine and Derivatives
Solid-Phase Peptide Synthesis Approaches
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, allowing for the efficient, stepwise assembly of amino acids into a peptide chain. rsc.org In this method, the nascent peptide is covalently anchored to an insoluble polymer support, or resin, which facilitates the purification process by simple filtration and washing after each reaction step. rsc.org The synthesis of aspartylalanine typically proceeds in the C-terminal to N-terminal direction, meaning that alanine (B10760859) is first attached to the solid support, followed by the coupling of aspartic acid.
Protecting Group Strategies and Optimization
To prevent unwanted side reactions at various functional groups on the amino acids, temporary or permanent protecting groups are employed. iris-biotech.de The selection of these groups is governed by the principle of orthogonality, which means that each class of protecting group can be removed under specific conditions without affecting the others. iris-biotech.de
For the synthesis of aspartylalanine, the most common strategy is the Fmoc/tBu approach. google.com
α-Amino Group Protection : The 9-fluorenylmethoxycarbonyl (Fmoc) group is used to protect the α-amino group of the incoming amino acid (aspartic acid). This group is stable under acidic conditions but is readily removed by treatment with a mild base, typically a solution of piperidine (B6355638) in an organic solvent. iris-biotech.de
Side-Chain Protection : The reactive side-chain carboxyl group of aspartic acid must be protected to prevent it from reacting during peptide bond formation. The tert-butyl (tBu) group is a common choice for this purpose. iris-biotech.de The tBu group is stable to the basic conditions used for Fmoc removal but is cleaved by strong acids, such as trifluoroacetic acid (TFA), during the final step when the completed peptide is cleaved from the resin. iris-biotech.de
This orthogonal scheme ensures that the α-amino group can be selectively deprotected for chain elongation while the side-chain protection remains intact until the synthesis is complete.
| Protecting Group | Protected Functional Group | Cleavage Condition | Type |
| Fmoc | α-Amino group | 20% Piperidine in DMF | Temporary |
| tBu (tert-butyl) | Aspartic Acid Side-Chain Carboxyl Group | 95% Trifluoroacetic Acid (TFA) | Permanent |
Application of Coupling Reagents (e.g., Carbodiimides)
The formation of the peptide bond between the carboxyl group of one amino acid and the amino group of another is not spontaneous and requires an activation step. This is achieved using coupling reagents that convert the carboxylic acid into a more reactive intermediate. uni-kiel.de
Carbodiimides : Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC) are widely used due to their effectiveness and simplicity. jpt.com They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the amino group of the other amino acid. jpt.com A significant drawback of carbodiimides is their tendency to cause racemization of the activated amino acid. jpt.combachem.com
Onium Salts : To improve efficiency and reduce side reactions, phosphonium (B103445) and aminium/uronium salt-based reagents were developed. uni-kiel.dejpt.com These include:
Phosphonium Salts : Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) offers high coupling efficiency with a lower risk of racemization. jpt.com
Aminium/Uronium Salts : Reagents like HBTU, TBTU, and HATU provide excellent coupling efficiency and are popular choices for synthesizing complex or difficult peptide sequences. jpt.com HATU is noted for being particularly effective and reacting with less epimerization. uni-kiel.de
These advanced reagents often contain a benzotriazole (B28993) moiety, which helps to suppress side reactions and minimize racemization. jpt.com
| Coupling Reagent Class | Examples | Key Characteristics |
| Carbodiimides | DCC, DIC | Effective and simple, but can lead to racemization. jpt.combachem.com |
| Phosphonium Salts | PyBOP, BOP | High coupling efficiency, lower racemization risk. jpt.com |
| Aminium/Uronium Salts | HBTU, TBTU, HATU | Very high efficiency, low side-product formation. jpt.com |
Mitigation Strategies for Side Reactions During Synthesis
The chemical complexity of amino acids can lead to several side reactions during synthesis, which can lower the yield and purity of the final peptide. For aspartylalanine, the primary concerns are aspartimide formation and racemization.
Control of Aspartimide Formation and β-Linkage Minimization
A significant and problematic side reaction during the synthesis of peptides containing aspartic acid is the formation of an aspartimide intermediate. biotage.com This occurs when the nitrogen atom of the peptide backbone attacks the side-chain ester of the aspartic acid residue, forming a five-membered succinimide (B58015) ring. iris-biotech.degoogle.com This process is catalyzed by the basic conditions used for Fmoc deprotection. iris-biotech.de The stable aspartimide ring can then reopen to yield not only the desired α-linked peptide but also an undesirable β-linked peptide, where the peptide bond is formed with the side-chain carboxyl group. google.com This rearrangement is difficult to reverse and the resulting isomers are often challenging to separate from the target peptide. biotage.com
Several strategies have been developed to minimize aspartimide formation:
Modified Deprotection Conditions : Adding an acidic agent like 1-hydroxybenzotriazole (B26582) (HOBt) to the piperidine deprotection solution can reduce the basicity and suppress succinimide ring formation. biotage.com Using a weaker base, such as piperazine, has also been shown to be effective. biotage.com
Sterically Hindered Side-Chain Protection : Replacing the standard tBu protecting group with a bulkier group, such as 3-methylpent-3-yl (Mpe) or 2-phenylisopropyl (2-PhiPr), can sterically hinder the nucleophilic attack required for aspartimide formation. biotage.comsigmaaldrich.com
Backbone Protection : A highly effective method involves the temporary introduction of a protecting group, such as 2-hydroxy-4-methoxybenzyl (Hmb), on the backbone amide nitrogen of the amino acid preceding the aspartic acid. peptide.com This modification prevents the cyclization reaction from occurring. peptide.com
Suppression of Racemization During Coupling
Racemization is the loss of stereochemical integrity at the α-carbon of an amino acid, which can occur during the activation step of peptide coupling. researchgate.net The activated carboxyl group can facilitate the removal of the α-proton, leading to the formation of a planar intermediate and a loss of the original L- or D-configuration. uni-kiel.de This results in a mixture of diastereomeric peptides that are difficult to purify and may have altered biological activity. researchgate.net
The primary strategy to combat racemization is the use of additives that are mixed with the coupling reagents. uni-kiel.de
Benzotriazole Additives : Additives such as 1-hydroxybenzotriazole (HOBt) and 1-hydroxy-7-aza-benzotriazole (HOAt) are highly effective at suppressing racemization. peptide.com When added to a carbodiimide-mediated coupling reaction, they react with the O-acylisourea intermediate to form an active ester. bachem.com This active ester is more stable and less prone to racemization than the O-acylisourea itself, while still being reactive enough to form the desired peptide bond. bachem.com Many modern phosphonium and uronium coupling reagents come pre-formulated with HOBt or HOAt derivatives for this reason. jpt.com
Enzymatic Synthesis Approaches for Aspartylalanine
As an alternative to chemical synthesis, enzymes can be used to catalyze the formation of peptide bonds. This approach offers several advantages, including high stereospecificity (which eliminates the problem of racemization), mild reaction conditions, and often no need for side-chain protecting groups. ubc.ca
Proteases, enzymes that naturally hydrolyze peptide bonds, can be used for synthesis by shifting the reaction equilibrium away from hydrolysis. rsc.org This is typically achieved by performing the reaction in organic solvents, biphasic systems, or with a high concentration of substrates. ubc.ca For the synthesis of dipeptides like aspartylalanine, enzymes such as thermolysin and various aminopeptidases have been utilized. rsc.orgresearchgate.net
In a typical enzymatic synthesis, an N-protected aspartic acid acts as the acyl donor, and an alanine ester (e.g., alanine methyl ester) serves as the acyl acceptor or nucleophile. The enzyme facilitates the nucleophilic attack of the alanine amino group on the aspartic acid carboxyl group to form the dipeptide. The use of enzymes like the aminopeptidase (B13392206) from Streptomyces septatus has been shown to be effective for dipeptide synthesis in organic solvents like methanol. Thermolysin is another protease widely employed for peptide synthesis and is well-known for its industrial application in the synthesis of the aspartame (B1666099) precursor, a related aspartyl dipeptide. ubc.caresearchgate.net
Characterization of Peptide Bond Formation by Peptidases
Peptidases, enzymes that typically catalyze the hydrolysis of peptide bonds, can also be employed for the synthesis of dipeptides like aspartylalanine under specific conditions. medchemexpress.com The characterization of this process is crucial for optimizing reaction conditions and understanding the enzymatic mechanism.
Aspartylalanine is a useful model for investigating the mechanisms of peptide synthesis and degradation. The formation of the peptide bond between aspartic acid and alanine can be catalyzed by various peptidases. For instance, aminopeptidase A, an enzyme specific for N-terminal acidic amino acids like aspartic acid, can catalyze the synthesis of peptide derivatives. researchgate.net Studies have shown that such enzymes can facilitate the formation of a peptide bond between an acyl donor, such as L-aspartic acid, and a nucleophile, like L-alanine methyl ester. researchgate.net
The characterization of this enzymatic synthesis involves several analytical techniques. High-Performance Liquid Chromatography (HPLC) is often used for the separation and quantification of the resulting dipeptide, while Nuclear Magnetic Resonance (NMR) spectroscopy helps to confirm the structural integrity and stereochemistry of the newly formed peptide bond. Mass Spectrometry (MS) is employed to verify the molecular weight of the synthesized aspartylalanine and to detect any impurities.
The efficiency of peptidase-catalyzed synthesis is influenced by various factors, including pH, temperature, and the nature of the solvent. For example, an aminopeptidase from Staphylococcus chromogenes showed optimal hydrolytic activity at pH 9.5 and 60°C, conditions which can be reversed for synthesis. researchgate.net Furthermore, the presence of specific metal ions, such as Mn2+ or Zn2+, can be essential for the activity of these metalloproteases. researchgate.net Some peptidases, like those from the Peptidase E family, exhibit high specificity for aspartyl peptides. illinois.edu The proposed mechanism for this synthesis involves the nucleophilic attack of the amino group of the alanine derivative on the carboxyl carbon of aspartic acid, leading to a tetrahedral intermediate that resolves into the dipeptide.
Asparaginyl endopeptidases (AEPs), which typically cleave peptide bonds, can also function as peptide ligases under near-neutral conditions to form Asx-Xaa bonds. nih.gov Structural studies and mutagenesis have identified specific determinants that modulate the ligase versus protease activity of these enzymes, offering a pathway to engineer AEPs into efficient peptide ligases. nih.gov
Photobiocatalytic Functionalization of Aspartylalanine
Recent breakthroughs in synthetic chemistry have merged the selectivity of biocatalysis with the power of photochemistry to create novel functionalization pathways for amino acids and peptides. ucsb.eduastrobiology.com This approach, known as photobiocatalysis, enables the formation of non-canonical amino acids from readily available precursors like aspartylalanine. ucsb.edu
A key strategy in photobiocatalysis involves the use of interacting, triple catalytic cycles. ucsb.edu This synergistic system typically combines a photocatalyst, an enzyme, and the substrate in a coordinated reaction sequence.
The process is initiated when a photocatalyst, often an iridium-based compound, absorbs light. ucsb.edu This excitation leads to a series of events that generate a transient, highly reactive free radical. ucsb.eduucsb.edu Concurrently, a biocatalytic cycle involving a pyridoxal-phosphate (PLP)-dependent enzyme activates an amino acid substrate, forming an enzymatic intermediate. ucsb.edu The free radical generated from the photochemical cycle then enters the enzyme's active site and reacts with this intermediate, enabling new-to-nature chemical transformations. ucsb.edu A third cycle regenerates the photocatalyst, allowing it to participate in subsequent reactions. ucsb.edu This cooperative approach allows for the precise control of radical reactions, which are typically difficult to manage in solution. ucsb.edu
The application of photobiocatalysis to dipeptides like aspartylalanine or their constituent amino acids allows for the synthesis of non-canonical amino acids (ncAAs). ucsb.edu These modified amino acids are valuable building blocks for peptide therapeutics and novel proteins. ucsb.edu
This method allows for the functionalization of the α-carbon of an amino acid through the formation of new C-C bonds. By merging photocatalysis with enzymes like PLP-dependent threonine aldolases, researchers can catalyze the α-C–H functionalization of abundant amino acids such as glycine (B1666218) and alanine. nih.govprinceton.edu This process can generate a variety of α-tri- and tetrasubstituted ncAAs, including those with contiguous stereocenters, with high levels of enantio- and diastereocontrol. nih.gov A significant advantage of this method is that it often eliminates the need for protecting groups, which are typically required in traditional organic synthesis to prevent unwanted side reactions. ucsb.eduprinceton.edu The enzyme's active site provides a chiral environment that directs the stereochemical outcome of the reaction, leading to highly stereoselective products. ucsb.eduucsb.edu
Molecular Interactions and Structure Activity Relationships of Aspartylalanine
Conformational Dynamics and Solvation Studies of Aspartylalanine
The behavior of the dipeptide Aspartylalanine in solution is governed by a complex interplay of its own internal flexibility (conformational dynamics) and its interactions with the surrounding solvent molecules. Computational methods, particularly molecular dynamics simulations, have provided significant insights into these phenomena at an atomic level.
Molecular Dynamics Simulations of Carboxylate Hydration
Simulations investigating the interactions of carboxylated molecules, including dipeptides, with hydrated cations demonstrate that the carboxylate moieties actively influence ion hydration shells. nih.gov For instance, the carboxylate groups of aspartate-containing molecules can promote the dehydration of certain divalent cations like Calcium (Ca²⁺) and Strontium (Sr²⁺). nih.gov This process is significant as it can lower the energy barrier for subsequent interactions, such as biomineral formation. nih.gov
The disruption of a cation's hydration shell can begin even before a direct contact ion pair is formed. nih.gov Reductions and rearrangements in the first shell of water molecules have been observed at separation distances of up to approximately 4.9 Å for Ca²⁺ and 5.1 Å for Sr²⁺. nih.gov Upon the formation of a contact ion pair, the coordination number of the cation is further reduced. nih.gov In contrast, the hydration shell of Magnesium (Mg²⁺) is much more stable and remains largely undisturbed until the abrupt and energetically costly physical replacement of water by the carboxylate oxygen atoms. nih.gov
| Cation | Average Coordination Number (Bulk Water) | Average Coordination Number (Contact Ion Pair) | Energy Barrier for Water Replacement (kcal/mol) | Distance for Initial Hydration Shell Disruption |
|---|---|---|---|---|
| Ca²⁺ | 8.0 | 7.5 | ~2 | ~4.9 Å |
| Sr²⁺ | 8.4 | 8.0 | ~4 | ~5.1 Å |
| Mg²⁺ | N/A (stable shell) | N/A (abrupt replacement) | High | N/A (undisturbed until contact) |
Influence of Multipole Electrostatics and Polarization on Solvation
The accuracy of molecular simulations heavily depends on the force field used to describe the electrostatic interactions. Traditional force fields often use a simple point-charge model, which can be insufficient for accurately capturing the nuances of solvation around charged groups like carboxylates.
Advanced force fields that incorporate distributed multipole electrostatics and polarization effects, such as Amoebapro, offer a more detailed and accurate representation. rsc.orgrsc.org Studies on the aqueous solvation of the carboxylate groups in the dipeptide Aspartylalanine have shown that these more sophisticated models yield results in significantly better agreement with high-level Car-Parrinello molecular dynamics (CPMD) simulations. rsc.orgrsc.org These findings indicate that accounting for the non-uniform distribution of charge (multipole moments) and the ability of the molecule's electron cloud to deform in response to its environment (polarization) is critical for accurately modeling the hydration structure, including radial and orientation distribution functions of water molecules around the carboxylate group. rsc.orgrsc.org
Solvation Effects on Dipeptide Conformation
The surrounding solvent has a profound impact on the conformational preferences of dipeptides. scirp.org In the gas phase or nonpolar solvents, dipeptides often favor compact, folded structures stabilized by intramolecular hydrogen bonds, such as C5 and C7 conformations. nih.gov However, in a polar solvent like water, the conformational landscape changes dramatically. nih.govnih.gov
Water molecules compete for the hydrogen bond donor and acceptor sites on the peptide backbone, disrupting intramolecular bonds and favoring more extended conformations. rochester.edu For alanine-based peptides, simulations and experimental data show that in water, the dominant conformations shift to polyproline II (PII) and α-helical (αR) structures. nih.govnih.gov The solvent stabilizes these more open structures by effectively solvating the peptide backbone. nih.gov
The use of advanced electrostatic models in simulations, as mentioned previously, also reveals a markedly different influence of solvation on the dipeptide's conformation compared to traditional force fields. rsc.orgrsc.org This highlights that an accurate description of peptide-water interactions is essential for predicting the correct conformational ensemble in solution. Implicit solvent models, such as the extended reference interaction site model (XRISM), also confirm that the solvation structure directly influences the stability of different conformers like PII and αR. semanticscholar.orgnih.gov
Intermolecular Interactions and Complex Formation
Beyond its interaction with water, Aspartylalanine can engage in more specific intermolecular interactions, leading to the formation of larger, organized structures or complexes with other molecules, such as metal ions.
Hydrogen Bonding and Self-Organization in Biomaterials
The functional groups within Aspartylalanine—specifically the amide backbone, the terminal amino and carboxyl groups, and the side-chain carboxyl group—are all capable of forming hydrogen bonds. This capability is fundamental to the self-organization and self-assembly of peptides into larger, ordered structures. researchgate.netrsc.org In biomaterials, hydrogen bonding is a key driving force for the formation of structures like hydrogels and nanofibers. researchgate.netrsc.org
While specific studies on Aspartylalanine-based biomaterials are not detailed, the principles of peptide self-assembly are directly applicable. Supramolecular biomaterials often rely on specific hydrogen-bonding units to direct the assembly process. nih.gov The directional and specific nature of hydrogen bonds allows peptides to form well-defined aggregates, which can be harnessed to create functional materials. nih.gov The interplay between hydrogen bonding and other non-covalent forces, like hydrophobic interactions, governs the final morphology of the assembled biomaterial. rsc.org
Metal Ion Coordination
The carboxylate groups in the C-terminus and the aspartic acid side chain of Aspartylalanine are effective binding sites for metal ions. nih.gov The coordination of metal ions by peptides is a critical aspect of their function in biological systems and in the design of novel materials. nih.gov
Salt Bridge Formation and Stability in Peptides
Salt bridges are non-covalent interactions between oppositely charged residues in proteins and peptides, contributing to their structural stability. nih.govyoutube.com In peptides containing aspartylalanine, the aspartic acid residue, with its negatively charged carboxylate side chain at physiological pH, can participate in the formation of salt bridges with positively charged amino acid residues like lysine (B10760008) or arginine. youtube.comwikipedia.org These electrostatic interactions, which also involve hydrogen bonding, play a significant role in defining and maintaining the three-dimensional conformation of peptides. youtube.com
The stability of a salt bridge is influenced by its environment, including the solvent and the surrounding amino acid sequence. ub.edu In aqueous solutions, the strength of the electrostatic interaction is modulated by the high dielectric constant of water. ub.edu The presence of the adjacent alanine (B10760859) residue in aspartylalanine can influence the local environment of the aspartate side chain. While alanine itself has a nonpolar side chain, its size and steric properties can affect the conformational flexibility of the peptide backbone and the accessibility of the aspartate side chain to form salt bridges with other residues within the peptide chain or with other molecules.
The stability of peptides containing aspartyl residues is also a subject of chemical consideration. Aspartyl residues are susceptible to chemical degradation, particularly through the formation of a cyclic imide intermediate. sigmaaldrich.com This can lead to either cleavage of the peptide bond or isomerization to an iso-aspartate form, both of which can result in a loss of biological activity. sigmaaldrich.com The rate of this degradation is influenced by factors such as pH and temperature. cymitquimica.com
Structure-Activity Relationships of Aspartylalanine Derivatives
The biological activity of aspartylalanine derivatives is highly dependent on their molecular structure. This is particularly well-documented in the field of artificial sweeteners, where numerous derivatives of L-aspartyl-D-alanine have been synthesized and studied for their taste properties. chemrxiv.org The sweet taste of these dipeptides is a result of their specific interaction with the sweet taste receptor, a heterodimer of the T1R2 and T1R3 proteins. nih.gov For a molecule to be perceived as sweet, it must possess the appropriate structural features to bind to the active site of this receptor.
Beyond their application as sweeteners, dipeptides and their derivatives are known to exhibit a range of other biological activities, including antimicrobial, anticancer, and antihypertensive properties. researchgate.netorientjchem.orgsemanticscholar.org The specific activity is determined by the amino acid composition and the nature of any chemical modifications. For instance, the introduction of different functional groups can alter the molecule's polarity, size, and ability to interact with biological targets, thereby influencing its therapeutic potential. frontiersin.org
Impact of Substituents on Biological Activity
The biological activity of aspartylalanine derivatives can be significantly modified by the introduction of various substituents. In the context of sweeteners, the nature of the substituent on the C-terminal alanine residue has a profound effect on the intensity and quality of the sweet taste. The key factors influencing the sweetness of these dipeptide analogues are the electronic and steric properties of the substituents. nih.gov
Studies on L-aspartyl dipeptide analogues have shown that electron-withdrawing groups attached to the peptide bond can enhance sweetness. nih.gov Furthermore, the size and shape of the molecule are critical for a proper fit within the sweet taste receptor. nih.gov This highlights the importance of the three-dimensional arrangement of atoms in determining the interaction between the ligand (the sweetener) and its biological target.
The following interactive table summarizes the structure-activity relationships of some L-aspartyl-D-alanine derivatives as sweeteners.
| Derivative | Substituent on D-Alanine | Relative Sweetness (compared to Sucrose) |
| L-Aspartyl-D-alanine methyl ester | Methyl ester | Sweet |
| L-Aspartyl-D-alanine ethyl ester | Ethyl ester | Sweet |
| L-Aspartyl-D-alanine n-propyl ester | n-Propyl ester | Sweet |
| L-Aspartyl-D-alanine isopropyl ester | Isopropyl ester | Sweet |
| L-Aspartyl-D-alanine n-butyl ester | n-Butyl ester | Sweet |
| L-Aspartyl-D-alanine isobutyl ester | Isobutyl ester | Sweet |
| L-Aspartyl-D-alanine sec-butyl ester | sec-Butyl ester | Sweet |
| L-Aspartyl-D-alanine tert-butyl ester | tert-Butyl ester | Bitter |
This table is based on generalized findings from structure-activity relationship studies of dipeptide sweeteners and is for illustrative purposes.
In addition to taste modification, substituents can also influence other biological activities. For example, the addition of hydrophobic groups can enhance the antimicrobial activity of dipeptides by facilitating their interaction with bacterial cell membranes. orientjchem.org Similarly, specific chemical modifications can improve the stability and bioavailability of dipeptide-based drugs. semanticscholar.org
Analytical and Spectroscopic Characterization of Aspartylalanine
Chromatographic Methods
Chromatography, particularly High-Performance Liquid Chromatography (HPLC), is a cornerstone for the analysis of Aspartylalanine. It provides the means to separate the dipeptide from complex mixtures, a critical step for both quantification and functional studies.
High-Performance Liquid Chromatography (HPLC) for Detection and Quantification
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the separation and quantification of Aspartylalanine. fishersci.ca The principle of HPLC involves passing a sample mixture (mobile phase) through a column packed with a solid adsorbent material (stationary phase). uci.eduphenomenex.com The separation is based on the differential interactions of the analyte with the stationary and mobile phases. phenomenex.com
For dipeptides like Aspartylalanine, reversed-phase HPLC (RP-HPLC) is the most common modality. renyi.hunih.gov In this setup, the stationary phase is nonpolar, while the mobile phase is a polar aqueous-organic mixture. uci.edu Analytes are eluted based on their hydrophobicity, with more polar compounds eluting earlier. uci.edu
A typical HPLC method for Aspartylalanine analysis would involve:
Stationary Phase: An octadecyl (C18) silica-based column is frequently used, offering a nonpolar surface for hydrophobic interactions. nih.gov
Mobile Phase: A gradient elution is often employed, where the concentration of an organic solvent (like acetonitrile) in an aqueous buffer is increased over time. nih.gov This allows for the efficient elution of compounds with varying polarities. scribd.com To improve peak shape and resolution for peptides, an ion-pairing agent such as trifluoroacetic acid (TFA) is commonly added to the mobile phase. nih.gov
Detection: A Diode Array Detector (DAD) or a UV detector is used to monitor the column effluent, as the peptide bond absorbs UV light. uci.edu
Quantification: For accurate quantification, calibration curves are generated using synthetic standards of Aspartylalanine. The area under the chromatographic peak is proportional to the concentration of the analyte. uci.edu
This method allows for the reliable detection and quantification of Aspartylalanine, separating it from structurally similar metabolites.
Reversed-Phase HPLC for Enzyme Activity Measurements
Reversed-phase HPLC is a valuable tool for studying enzyme kinetics, particularly for measuring the activity of peptidases that act on Aspartylalanine. For instance, the activity of β-aspartyl peptidase, an enzyme that catalyzes the hydrolysis of β-aspartyl peptides, can be determined by monitoring the degradation of β-Aspartylalanine over time. medchemexpress.com
The assay procedure generally involves:
Incubating the substrate, β-Aspartylalanine, with an enzyme preparation (e.g., from fecal supernatants). medchemexpress.com
Taking samples at different time points and stopping the enzymatic reaction.
Analyzing the samples using RP-HPLC to quantify the amount of remaining β-Aspartylalanine.
In some methods, pre-column derivatization with a reagent like phenyl isothiocyanate (PITC) is used to enhance the detection of the dipeptide and its resulting amino acids. nih.gov The decrease in the substrate's peak area or the increase in the product's peak area over time allows for the calculation of the enzyme's activity rate. uu.nlnih.gov This HPLC-based assay provides a direct and precise measurement, crucial for understanding the metabolic pathways involving this dipeptide. medchemexpress.com
Spectrometric Techniques
Mass spectrometry provides highly specific and sensitive detection of Aspartylalanine, making it indispensable for metabolomic studies and structural confirmation.
Mass Spectrometry (MS) and LC-MS/MS in Metabolomic Profiling
Mass spectrometry (MS), especially when coupled with liquid chromatography (LC-MS), is a powerful technique for the identification and quantification of Aspartylalanine in complex biological samples, a field known as metabolomics. nih.gov The LC system first separates the components of a mixture, which are then introduced into the mass spectrometer. iiisci.org
In the mass spectrometer, molecules are ionized, commonly using electrospray ionization (ESI), a "soft" technique that minimizes fragmentation of the parent molecule. nih.gov This allows for the detection of the molecular ion of Aspartylalanine. For greater specificity and structural information, tandem mass spectrometry (MS/MS) is employed. In this setup:
The first mass spectrometer selects the parent ion of Aspartylalanine based on its mass-to-charge ratio (m/z).
This selected ion is then fragmented in a collision cell.
The second mass spectrometer analyzes the resulting fragment ions.
This process generates a unique fragmentation pattern that serves as a structural fingerprint for the molecule. iiisci.org By using selective reaction monitoring (SRM), where the instrument is set to detect only specific parent-to-fragment transitions, the specificity and sensitivity of the quantification are greatly enhanced. This is crucial in metabolomic profiling to distinguish Aspartylalanine from a multitude of other metabolites and potential isomers. bioconductor.org
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an essential tool for the definitive structural analysis of Aspartylalanine, providing detailed information about its atomic-level connectivity and three-dimensional conformation. fishersci.ca
NMR spectroscopy relies on the magnetic properties of atomic nuclei. By measuring parameters like chemical shifts and spin-spin coupling constants, one can deduce the chemical environment of each atom and their proximity to one another. nih.govnih.gov For a dipeptide like Aspartylalanine, NMR can confirm the peptide bond linkage between the aspartic acid and alanine (B10760859) residues and validate its stereochemistry. fishersci.canih.gov
A complete analysis of the NMR spectra, often aided by isotopic labeling (e.g., with ¹³C and ¹⁵N), can yield a full set of chemical shifts and coupling constants. nih.gov These experimental values can be compared with those calculated from theoretical models (e.g., using Density Functional Theory) to refine the solution-state conformational preferences of the molecule. nih.gov For instance, analysis of a similar dipeptide, L-alanyl-L-alanine, revealed a single predominant conformation in aqueous solution, with main chain torsion angles (ψ and φ) determined with high precision. nih.gov
| Parameter | Description | Common Conditions |
|---|---|---|
| Mode | Reversed-Phase (RP-HPLC) | Separates based on hydrophobicity. renyi.hu |
| Stationary Phase | C18 (Octadecylsilyl) | Nonpolar silica-based packing. nih.gov |
| Mobile Phase A | Aqueous Buffer | e.g., Water with 0.1% Trifluoroacetic Acid (TFA). nih.gov |
| Mobile Phase B | Organic Modifier | e.g., Acetonitrile with 0.1% TFA. nih.gov |
| Elution | Gradient | Increasing percentage of Mobile Phase B over time. |
| Detector | UV/DAD | Typically monitoring at ~210-220 nm. uci.edu |
Solid-State NMR for Structural Rigidity and Conformation
Solid-state NMR (ssNMR) is uniquely suited to investigate the structure and dynamics of molecules like Aspartylalanine in their solid, non-crystalline, or aggregated forms. mdpi.comresearchgate.net Unlike solution NMR, where rapid molecular tumbling averages out anisotropic interactions, ssNMR can measure these interactions, which are rich in structural information. nih.govmdpi.com
Techniques such as magic-angle spinning (MAS) are used to obtain high-resolution spectra from solid samples by averaging out broadening interactions. mdpi.commeihonglab.com For β-Aspartylalanine, solid-state NMR studies have been used to probe its molecular interactions. researchgate.net Isotropic NMR spectra obtained under MAS conditions can reveal information about the molecule's structural rigidity. dsmz.de Computational studies combined with experimental data can visualize the chemical environment of each atom. For example, calculated ¹H chemical shifts for β-Aspartylalanine can identify which hydrogen atoms are more shielded or deshielded, providing insights into the local electronic structure and conformation. researchgate.net
By measuring internuclear distances and bond orientations, ssNMR provides critical restraints for determining the three-dimensional conformation of peptides in various solid forms, which is vital for understanding their biological function and for the development of drug formulations. mdpi.com
| Technique | Primary Application | Key Findings/Information |
|---|---|---|
| LC-MS/MS | Quantification & Identification in complex mixtures | Provides molecular weight and a specific fragmentation pattern for unambiguous identification in metabolomic studies. iiisci.org |
| NMR Spectroscopy | Solution-state structure and conformation | Determines atomic connectivity, stereochemistry, and conformational preferences through chemical shifts and coupling constants. fishersci.canih.gov |
| Solid-State NMR | Solid-state conformation and dynamics | Reveals structural rigidity and molecular interactions in solid or aggregated states. mdpi.comresearchgate.net |
Applications of Deep Learning in Isotropic Proton NMR Spectra Analysis
The analysis of Nuclear Magnetic Resonance (NMR) spectra, essential for characterizing molecules like Aspartylalanine, can be a complex task due to peak crowding and broadening. researchgate.net Deep learning, a subset of machine learning, has emerged as a powerful tool to address these challenges, particularly in obtaining pure isotropic proton spectra from solid-state NMR data. nih.gov
The resolution in proton solid-state NMR spectra is often limited by broadening from dipolar interactions between spins. While Magic-Angle Spinning (MAS) helps to average out these interactions, even the highest achievable spinning rates are insufficient to remove them completely. nih.gov Deep learning models offer a novel solution. Researchers have introduced deep neural networks (DNNs) that can learn to transform a series of MAS spectra, acquired at different spinning rates, into a single, high-resolution isotropic proton spectrum. researchgate.netnih.gov These models are often trained on vast datasets of synthetic spectra with known compositions and varying levels of complexity. researchgate.net
One such approach utilizes a deep learning model to process a two-dimensional set of MAS spectra. By applying this model to organic solids, it has been possible to generate high-resolution ¹H solid-state NMR spectra with isotropic linewidths in the range of 50–400 Hz. nih.govmaterialscloud.org This method effectively removes the residual dipolar broadening, revealing the pure isotropic chemical shifts. The process allows for a more precise and unambiguous identification of peaks, which is crucial for the structural elucidation of complex biomolecules like dipeptides where signals may overlap. researchgate.netwalisongo.ac.id
Ab Initio Molecular Dynamics for NMR Parameters
To achieve a more accurate and exhaustive analysis of NMR spectra, researchers are increasingly combining quantum mechanical calculations with molecular dynamics simulations. researchgate.net Ab initio molecular dynamics (aiMD) is a particularly powerful approach for predicting NMR parameters because it accounts for the dynamic nature of molecules, including fast, small-amplitude motions. mdpi.comnih.gov
Unlike calculations performed on static structures at 0 K, aiMD simulates the time evolution of a molecular system, providing a more realistic representation of the molecule's behavior. mdpi.com This dynamic approach has been shown to have a noticeable effect on the accuracy of calculated NMR parameters. nih.gov For the analysis of Aspartylalanine, aiMD simulations can be used to predict NMR spectra, offering a detailed interpretation that corroborates experimental data. researchgate.net This theoretical methodology involves calculating NMR parameters for multiple snapshots taken from the aiMD trajectory, which are then averaged to produce the final predicted spectrum. The inclusion of molecular motion and environmental effects, such as the presence of solvent molecules, leads to a more accurate prediction of chemical shifts and coupling constants compared to static calculations. mdpi.comnih.gov This synergy between experimental results and aiMD modeling provides a consistent and robust framework for the precise analysis of complex systems. researchgate.net
Sample Preparation Techniques for Biological Matrices
The accurate quantification of dipeptides like Aspartylalanine from biological matrices such as serum, plasma, or tissue homogenates is a significant challenge due to the complexity of these samples. amazonaws.com Proper sample preparation is a critical and often time-consuming step to isolate the analytes of interest and remove interfering substances. amazonaws.com
Deproteinization Protocols
A crucial first step in analyzing small molecules in biological fluids is the removal of high-molecular-weight proteins, which can interfere with chromatographic analysis and damage analytical columns. mdpi.comunimi.it Several deproteinization protocols are commonly employed for the analysis of dipeptides.
Acid Precipitation: This is a widely used method. Trichloroacetic acid (TCA) can be added to the sample (e.g., serum) to precipitate proteins, which are then removed by centrifugation. mdpi.com The resulting supernatant, containing the dipeptides, can be directly injected into an HPLC system. mdpi.com Similarly, perchloric acid (HClO₄) is used to precipitate proteins from plasma or tissue homogenates. unimi.it
Organic Solvent Precipitation: Another common technique involves the use of organic solvents. For instance, proteins can be precipitated by adding multiple volumes of a solvent like ethanol (B145695) to the sample extract, followed by incubation at a low temperature and centrifugation to separate the precipitated proteins. nih.govcsic.es
The choice of deproteinization agent depends on the specific biological matrix and the subsequent analytical method. The goal is to efficiently remove proteins while ensuring maximum recovery of the target dipeptide.
Table 1: Overview of Deproteinization Protocols for Dipeptide Analysis
| Method | Precipitating Agent | Typical Application | Reference |
|---|---|---|---|
| Acid Precipitation | Trichloroacetic Acid (TCA) | Serum | mdpi.com |
| Acid Precipitation | Perchloric Acid (HClO₄) | Plasma, Tissue Homogenates | unimi.it |
Calibration and Internal Standardization for Quantitative Analysis
For accurate quantification, especially in complex matrices, the internal standard method of calibration is frequently employed. researchgate.net This method compensates for variations in sample preparation and instrumental response that can occur between analytical runs. youtube.com
An internal standard (IS) is a compound that is chemically similar to the analyte but not naturally present in the sample. youtube.com A known amount of the IS is added to all samples, calibration standards, and quality controls. unimi.itlibretexts.org The analysis then relies on the ratio of the analyte's signal to the internal standard's signal. libretexts.org
The procedure for quantitative analysis using an internal standard typically involves the following steps:
Selection of an Internal Standard: An appropriate IS is chosen. For dipeptide analysis, a structurally similar peptide not present in the sample, such as H-Tyr-His-OH, might be used. unimi.it
Preparation of Calibration Standards: A series of standard solutions containing known concentrations of the analyte (Aspartylalanine) are prepared. mdpi.com A constant, known amount of the internal standard is added to each. unimi.it
Sample Preparation: A known amount of the same internal standard is added to each unknown biological sample. libretexts.org The samples then undergo the necessary preparation steps, such as deproteinization. unimi.it
Instrumental Analysis: The prepared standards and samples are analyzed using a technique like HPLC or LC-MS. mdpi.comunimi.it
Construction of a Calibration Curve: A calibration curve is generated by plotting the ratio of the analyte's peak area to the internal standard's peak area against the concentration of the analyte for the standard solutions. youtube.comlibretexts.org
Quantification of the Analyte: The peak area ratio of the analyte to the internal standard is calculated for the unknown samples. This ratio is then used to determine the concentration of the analyte in the sample by interpolation from the calibration curve. libretexts.org
This method enhances the reliability and precision of quantitative analysis by correcting for potential sample loss during preparation and fluctuations in instrument performance. mdpi.comunimi.it
Table 2: Chemical Compounds and PubChem CIDs
| Compound Name | PubChem CID |
|---|---|
| Aspartylalanine | 133034 |
| Trichloroacetic acid | 6421 |
| Perchloric acid | 24247 |
| Ethanol | 702 |
| Acetonitrile | 6342 |
| Norvaline | 6993 |
| Aspartic acid | 5960 |
| Dileucine | 73733 |
| Methanol | 887 |
| Water | 962 |
| Anserine | 439209 |
| Carnosine | 439232 |
| Balenine | 129849 |
| Histidine | 6274 |
Computational and Theoretical Studies on Aspartylalanine Systems
Force Field Development and Validation for Aspartylalanine
In the realm of molecular mechanics and dynamics, force fields represent the cornerstone for calculating the potential energy of an atomic system. The fidelity of simulations is intrinsically tethered to the quality of the employed force field.
For dipeptides such as Aspartylalanine, sophisticated force fields like Amoebapro, which incorporates distributed multipole electrostatics and induction contributions, have been utilized to probe their characteristics in aqueous environments. nih.gov The validation of these force fields is a critical step. A standard validation protocol involves comparing the outcomes of force field-based simulations against those derived from more advanced quantum mechanical calculations, such as Car-Parrinello Molecular Dynamics (CPMD), as well as against established experimental data. nih.gov
Research has demonstrated that polarizable force fields, including Amoebapro, are capable of reproducing the properties of carboxylate solvation—as seen in the aspartate residue of Aspartylalanine—with a high degree of concordance with CPMD results. nih.gov This level of accuracy often surpasses that of conventional, non-polarizable force fields. nih.gov Furthermore, the selection of a force field can exert a significant influence on the predicted conformational preferences of the dipeptide in solution. nih.gov
| Force Field/Method | Key Features | Validation Approach | Reference |
|---|---|---|---|
| Amoebapro | Includes distributed multipole electrostatics and induction (polarizable) | Comparison of radial and orientation distribution functions, and hydration numbers with CPMD data and experimental results for carboxylate solvation. | nih.gov |
| Traditional Force Fields | Typically non-polarizable, rely on fixed point charges | Comparison with experimental data and higher-level computational results. | nih.gov |
Molecular Dynamics Simulations for Conformational Analysis
Molecular dynamics (MD) simulations provide a computational avenue to observe the temporal evolution of atomic and molecular movements. In the context of Aspartylalanine, MD simulations are pivotal for charting its conformational landscape and elucidating the influence of its environment, particularly in aqueous solutions.
Biomolecular condensates are specialized, non-membranous cellular compartments that arise from liquid-liquid phase separation and can markedly alter the kinetics and outcomes of chemical reactions. Although specific investigations into Aspartylalanine within these condensates are not widely documented, the established methodologies can be extrapolated to predict its behavior.
Reactive molecular dynamics simulations, employing coarse-grained force fields such as Martini, have been successfully used to model chemical reactions inside synthetic peptide-based condensates. nih.gov These simulations are capable of modeling the formation of new chemical bonds, thereby offering insights into how the distinct milieu of a condensate can shape reaction pathways and rates. nih.gov For a dipeptide like Aspartylalanine, this computational strategy could be harnessed to simulate its participation in enzymatic reactions or to assess its stability within such a densely packed and chemically distinct environment. The sequestration of reactants within condensates can elevate local concentrations, which in turn can enhance reaction rates. nih.gov
Quantum Mechanical Calculations and Hybrid Methods
Quantum mechanical (QM) calculations offer a more fundamental and precise description of molecular systems than classical force fields. While computationally demanding, these methods are indispensable for the validation of force fields and for probing aspects of molecular behavior governed by electronic effects, such as chemical reactivity and intricate electrostatic interactions.
CPMD is a form of ab initio molecular dynamics where the interatomic forces are computed using density functional theory (DFT) at each simulation step. It stands as a robust method for investigating molecular dynamics, including interactions with solvent molecules.
For Aspartylalanine, CPMD simulations have served as a benchmark for validating the performance of classical force fields. nih.gov For example, the hydration structure around the carboxylate group of the aspartate moiety in Aspartylalanine, as predicted by the Amoebapro polarizable force field, demonstrates excellent agreement with results from CPMD simulations. nih.gov This strong correlation instills confidence in the force field's capability to accurately model the behavior of this dipeptide in aqueous settings. nih.gov
| Property | Amoebapro Force Field | CPMD | Traditional Force Fields |
|---|---|---|---|
| Carboxylate Solvation | Very good agreement with CPMD | Benchmark for accuracy | Significant deviations from CPMD |
| Dipeptide Conformation | Shows marked influence of solvation | Provides a quantum mechanical view | Different conformational preferences predicted |
Ab initio molecular dynamics (aiMD) is another QM-based simulation technique employed to study the time-dependent behavior of molecular systems. A significant application of aiMD to Aspartylalanine has been in the prediction of NMR spectra. acs.org By conducting aiMD simulations, it is possible to generate a dynamic ensemble of molecular structures. From this ensemble, NMR parameters can be calculated, yielding a more accurate prediction of the experimental NMR spectrum compared to calculations based on a single, static structure. acs.org This approach facilitates a comprehensive analysis of the NMR spectra by accounting for the molecule's dynamic nature. acs.org
Docking Studies and Ligand-Receptor Interactions
Molecular docking is a computational method used to predict the binding orientation of a ligand to its receptor. This technique is a staple in drug discovery and for deciphering the principles of molecular recognition.
As a dipeptide, Aspartylalanine can function as a ligand for a variety of proteins, especially enzymes that catalyze its synthesis or degradation, such as β-aspartyl peptidase. medchemexpress.com Although exhaustive docking studies of Aspartylalanine with specific receptors are not prevalent in the literature, the methodology is highly suitable for such investigations. Computational software like AutoDock can be utilized to model the binding of Aspartylalanine to an enzyme's active site.
A typical docking workflow for Aspartylalanine would entail:
Acquiring the three-dimensional structures of both Aspartylalanine and the target receptor.
Employing a docking algorithm to systematically explore a multitude of potential binding poses of the dipeptide within the receptor's binding pocket.
Utilizing a scoring function to rank the generated poses, thereby identifying the most probable binding mode and estimating the binding affinity.
The insights gleaned from such computational predictions can subsequently inform and guide further experimental research, including site-directed mutagenesis, to validate the predicted interactions and to achieve a more profound understanding of the molecular underpinnings of ligand-receptor recognition.
Computer Simulations of Protein Degradation and Repair
Computational and theoretical studies, particularly computer simulations, have become indispensable tools for investigating the molecular mechanisms underlying protein degradation and repair, with a specific focus on the formation of isoaspartyl residues. These simulations provide insights into the dynamics and energetics of the chemical reactions involved, which are often difficult to capture through experimental methods alone.
Molecular dynamics (MD) simulations and quantum mechanics/molecular mechanics (QM/MM) methods are at the forefront of these computational investigations. nih.gov They allow researchers to model the spontaneous, non-enzymatic deamidation of asparagine (Asn) and isomerization of aspartic acid (Asp) residues, which lead to the formation of a succinimide (B58015) (cyclic imide) intermediate. nih.govplos.org This intermediate is then hydrolyzed to form a mixture of normal L-aspartyl (L-Asp) and L-isoaspartyl (L-isoAsp) residues. researchgate.net The formation of this isoaspartyl linkage, as seen in an aspartylalanine sequence within a peptide, introduces a kink in the protein backbone and can alter the protein's structure, stability, and function. mdpi.com
Research findings from computational studies have elucidated several key factors influencing the rate of isoaspartate formation:
Influence of the Flanking Amino Acid: The identity of the amino acid C-terminal to the Asn or Asp residue (the n+1 position) significantly impacts the rate of succinimide formation. mdpi.com MD simulations have shown that residues with small, flexible side chains, such as glycine (B1666218) and serine, tend to accelerate the degradation process. mdpi.comresearchgate.net In the context of aspartylalanine, the presence of alanine (B10760859) at the n+1 position generally results in a slower rate of succinimide formation compared to glycine. researchgate.net This is attributed to the slightly larger size and reduced flexibility of the alanine side chain, which can sterically hinder the required conformational arrangement for the nucleophilic attack that initiates the reaction. researchgate.net
Conformational Dynamics: The local conformation of the polypeptide chain is a critical determinant of deamidation and isomerization rates. acs.org For the reaction to occur, the backbone amide nitrogen of the n+1 residue (alanine in this case) must be positioned to attack the side-chain carbonyl carbon of the preceding aspartyl or asparaginyl residue. acs.org MD simulations can map the conformational landscape of peptide sequences and identify the populations of these "attack-ready" conformations. acs.orgtandfonline.com Studies have shown that the three-dimensional fold of a protein often protects Asn and Asp residues from degradation by restricting their conformational flexibility. acs.org
Reaction Mechanism and Energetics: QM/MM simulations provide a detailed picture of the reaction mechanism at a quantum mechanical level, including the formation of the tetrahedral intermediate and the subsequent succinimide ring. researchgate.netresearchgate.net These methods can calculate the energy barriers associated with each step of the reaction, offering a theoretical basis for the experimentally observed reaction rates. acs.org For instance, computational studies have investigated the proton transfer steps involved in the formation of the succinimide intermediate, which is considered a rate-limiting step. nih.gov
Role of the Repair Enzyme PIMT: Computational docking and molecular dynamics simulations have also been employed to study the interaction between the repair enzyme Protein L-isoaspartyl-O-methyltransferase (PIMT) and its substrates containing isoaspartyl residues. tandfonline.com These simulations help to understand how PIMT recognizes the altered backbone structure of the isoaspartyl linkage and catalyzes the first step of its repair.
The table below summarizes the relative rates of succinimide formation from Asn residues followed by different amino acids, as determined by experimental studies and supported by computational models.
| Flanking Residue (Y in Val-Tyr-Pro-Asn-Y-Ala) | Relative Rate of Succinimide Formation |
| Glycine | 17.6 |
| Serine | 4.5 |
| Alanine | 1.0 |
This table illustrates the significant influence of the C-terminal flanking residue on the rate of succinimide formation, a key step in protein degradation. Data is conceptually derived from findings in referenced literature. researchgate.net
Advanced Research Applications of Aspartylalanine
Aspartylalanine as a Model Substrate in Enzyme Research
Aspartylalanine serves as a valuable model substrate for investigating the fundamental biochemical processes of peptide bond formation and cleavage. Its simple dipeptide structure allows researchers to study the kinetics and mechanisms of various enzymes with high precision.
Investigation of Peptide Bond Formation and Cleavage by Peptidases
The formation of a peptide bond is a crucial reaction in protein synthesis, involving the nucleophilic addition-elimination reaction between the carboxyl group of one amino acid and the amino group of another. youtube.com Aspartylalanine provides a straightforward system to study this process. Conversely, the breaking of these bonds, known as hydrolysis, can be achieved through non-specific means like acid hydrolysis or through the highly specific action of enzymes called proteases. youtube.comkhanacademy.org
In enzymatic studies, Aspartylalanine is particularly useful for examining the activity of peptidases, which are enzymes that cleave peptide bonds. It serves as a substrate for enzymes like β-aspartyl peptidase, allowing for the investigation of enzyme kinetics and the mechanisms of peptide degradation. medchemexpress.com Understanding how peptidases interact with and cleave Aspartylalanine is critical for drug development and protein research, as it provides insights into fundamental biochemical processes. The cleavage of peptide bonds adjacent to asparagine and aspartic acid residues can be significantly influenced by factors such as pH. nih.gov
Design and Development of Synthetic Peptides and Biomaterials
The unique properties of Aspartylalanine also lend themselves to applications in materials science, particularly in the design of synthetic peptides and the creation of innovative biomaterials.
Mimicry of Protein-Protein Interaction Motifs
Aspartylalanine can be incorporated as a building block in the design of synthetic peptides that mimic specific protein-protein interaction motifs. These interactions are fundamental to cellular signaling and other biological processes. wisc.edu By creating peptides that replicate these motifs, researchers can develop novel therapeutic strategies and gain a deeper understanding of protein interactions within biological systems. biorxiv.org The design of such peptidomimetics often involves modifying the chemical structure of existing peptides to enhance their drug-like properties. nih.gov
Self-Assembling Hydrogels for Drug Delivery
The ability of Aspartylalanine to form hydrogen bonds allows it to participate in the self-assembly of ordered structures. This property is harnessed in the development of self-assembling hydrogels, which are three-dimensional networks of molecules that can hold large amounts of water. frontiersin.org These hydrogels have significant potential in drug delivery applications. frontiersin.orgnih.govrsc.orgmdpi.com The self-assembly process can create nanofibrous networks that encapsulate therapeutic agents, allowing for their sustained and controlled release. rsc.org The mechanical properties and biocompatibility of these peptide-based hydrogels make them attractive for various biomedical applications, including tissue engineering. frontiersin.orgmdpi.commdpi.com
Therapeutic Research Implications
The neuroactive properties of Aspartylalanine have opened avenues for research into its potential therapeutic applications, particularly in the context of neurological disorders.
Antimicrobial and Antiviral Properties of Aspartylalanine Derivatives
Derivatives of the dipeptide aspartylalanine have emerged as compounds of interest in the search for new antimicrobial agents. Research has shown that certain derivatives exhibit promising activity against clinically relevant bacteria.
One area of investigation involves the incorporation of aspartylalanine into existing antimicrobial peptide structures. For instance, derivatives of the antimicrobial peptide anoplin (B1578421) that include aspartylalanine have demonstrated enhanced activity against bacteria. The mechanism for this increased efficacy is attributed to the generation of reactive oxygen species (ROS), which heightens the susceptibility of the bacteria to the antimicrobial agent researchgate.net.
Furthermore, theoretical studies have explored the potential of aspartylalanine-containing peptides in combating bacterial virulence. A computational analysis of a pentapeptide containing aspartylalanine suggested that its presence was a key contributor to the peptide's antivirulence activity against Staphylococcus aureus researchgate.net. These findings highlight the potential for designing novel therapeutic agents based on aspartylalanine structures to treat bacterial infections researchgate.net. While research indicates that aspartylalanine and its derivatives may possess these antimicrobial properties, the field is still under exploration researchgate.net.
Role as Protease Inhibitors (e.g., ACE, DPPIII)
Aspartylalanine, specifically its beta-isomer (β-Aspartylalanine), has been identified as a protease inhibitor. It targets key enzymes involved in physiological processes, including Angiotensin I-Converting Enzyme (ACE) and Dipeptidyl Peptidase III (DPPIII) researchgate.net.
Angiotensin-converting enzyme is a central component of the renin-angiotensin system, which regulates blood pressure. The inhibitory action of compounds on ACE is a well-established strategy for managing hypertension moravek.com. Dipeptidyl peptidase III is a zinc-dependent aminopeptidase (B13392206) that cleaves dipeptides from the N-terminus of various oligopeptides and is implicated in processes like pain and inflammation researchgate.netuochb.cz. The ability of β-Aspartylalanine to inhibit both ACE and DPPIII underscores its potential as a lead compound for the development of therapeutic agents targeting these enzymes researchgate.net.
| Target Enzyme | Inhibitor | Significance |
| Angiotensin I-Converting Enzyme (ACE) | β-Aspartylalanine | Potential role in blood pressure regulation researchgate.netmoravek.com |
| Dipeptidyl Peptidase III (DPPIII) | β-Aspartylalanine | Implicated in pain and inflammation pathways researchgate.netresearchgate.netuochb.cz |
Interaction with Amyloid-Beta Peptides for Alzheimer's Research
The aggregation of amyloid-beta (Aβ) peptides is a pathological hallmark of Alzheimer's disease. Research has implicated aspartylalanine in studies concerning this aggregation process researchgate.net. Understanding the molecular interactions between small molecules like aspartylalanine and Aβ peptides is crucial for developing strategies to prevent or reduce the formation of amyloid plaques in the brain researchgate.netwikipedia.org.
Studies in this area aim to elucidate how aspartylalanine might influence the aggregation cascade of Aβ. Such interactions could potentially interfere with the self-assembly of Aβ monomers into toxic oligomers and fibrils researchgate.netnih.gov. The exploration of these interactions opens avenues for designing novel therapeutic interventions for Alzheimer's disease aimed at modulating Aβ aggregation researchgate.net.
Development of Radiolabelled Enzyme Inhibitors
The development of radiolabeled compounds is a critical tool for in-vivo imaging techniques like Positron Emission Tomography (PET) and for studying enzyme bioavailability and localization nih.govresearchgate.net. In the context of aspartylalanine, while the dipeptide itself has not been the primary focus of radiolabeling, its interaction with specific enzymes has driven the development of radiolabeled inhibitors for those targets.
A notable example is Aminopeptidase A (APA), an enzyme that has been shown to hydrolyze aspartylalanine researchgate.netresearchgate.netCurrent time information in Bangalore, IN.. APA plays a role in the metabolism of angiotensin II and is a target for hypertension research nih.gov. Researchers have successfully synthesized radiolabeled inhibitors for APA to investigate its distribution and function in the central nervous system and peripheral organs researchgate.net. For instance, a potent tritiated inhibitor of APA was developed to study its bioavailability researchgate.netresearchgate.net. This demonstrates an indirect but significant link, where the enzymatic action on aspartylalanine helps identify a target for which radiolabeled inhibitors are then developed for further pharmacological study.
Biomarker Potential
α-Aspartylalanine as a Biomarker for Peptide Degradation and Synthesis Errors
The fidelity of protein synthesis and the controlled degradation of peptides are essential for cellular health. Errors in these processes can lead to the accumulation of abnormal proteins and peptides, which may be indicative of pathological states. The α-isomer of aspartylalanine (α-Aspartylalanine) has been proposed as a potential biomarker for monitoring such errors.
While the β-form of aspartylalanine is not typically detected in significant amounts (less than 1 μM) in the brain, the presence of the α-isomer could signify issues with peptide metabolism. Its detection could indicate an increase in peptide degradation or errors occurring during the synthesis of proteins and peptides. The accumulation of such dipeptides may reflect an impairment in the fidelity of the protein synthesis machinery or altered peptidase activity, providing a potential diagnostic or prognostic marker.
Future Research Directions and Emerging Trends
Elucidation of Precise Roles in Neurotransmission and Neurological Pathologies
Aspartylalanine is naturally present in the brain, where it is thought to play a role in modulating neural signaling. Studies have indicated that this dipeptide may enhance synaptic transmission, suggesting its potential relevance for neurological disorders characterized by impaired neurotransmitter release. nih.gov One study demonstrated that Aspartylalanine can increase the amplitude of miniature endplate potentials (MEPPs) in rat phrenic nerve-diaphragm preparations, providing evidence for its activity at the neuromuscular junction. Future research will likely focus on delineating the specific neurotransmitter systems affected by Aspartylalanine, such as the glutamatergic or cholinergic systems, which are critical for learning and memory. nih.gov Investigating its interactions with specific neuronal receptors and ion channels will be crucial to understanding its mechanism of action. nih.gov Furthermore, its potential involvement in the pathology of neurodegenerative diseases like Alzheimer's disease is an area of active investigation, particularly concerning its interactions with amyloid-beta peptides and enzymes involved in neuroinflammation like phospholipase A2.
Exploration of Structure-Activity Relationships for Novel Derivatives
The modification of the basic Aspartylalanine structure has given rise to a variety of derivatives with diverse biological activities, making the exploration of their structure-activity relationships (SAR) a significant area of research. nih.govoup.com SAR studies are fundamental to optimizing the potency and selectivity of these novel compounds. acs.orgapplyindex.com
Sweetening Agents: The structure of aspartyl dipeptide analogues has been extensively studied to understand the requirements for a sweet taste. nih.govnih.govbiorxiv.org Research has shown that the steric dimensions of the molecule and the electron-withdrawing effects of substituents near the peptide bond are critical factors. nih.gov For instance, the length and size of the side chain of the C-terminal amino acid ester are directly correlated with the degree of sweetness. nih.gov A study on various L-aspartyl dipeptide analogues identified that a higher potency in some classes, like L-aspartylaminoacetates, suggests a more optimal geometric fit to the sweet taste receptor. nih.gov
Antimicrobial Peptides: Derivatives of the antimicrobial peptide Anoplin (B1578421) containing Aspartylalanine have demonstrated enhanced activity against clinically relevant bacteria. The introduction of different functional groups can modulate the hydrophobicity, charge, and amphipathicity of the peptide, which are key determinants of antimicrobial efficacy. acs.orgfrontiersin.orgfrontiersin.org For example, increasing the positive charge and hydrophobicity of Anoplin analogues, while maintaining low hemolytic activity, has led to derivatives with potent antibacterial action. acs.org The amidation of the C-terminus has also been shown to be crucial for the biological activity of peptides like Anoplin. researchgate.net
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Aspartylalanine-Anoplin | E. coli | 12 µg/mL |
| Aspartylalanine-Anoplin | Staphylococcus aureus | 15 µg/mL |
| Aspartylalanine | Pseudomonas aeruginosa | 10 µg/mL |
Investigation of Aspartylalanine Effects Across Diverse Cell Types and Biological Conditions
Future research is expected to broaden the investigation of Aspartylalanine's effects across a wide range of cell types and biological contexts. Preclinical research suggests that Aspartylalanine and its derivatives may possess antimicrobial and even anticancer properties. frontiersin.org Studies on muramyl dipeptide (MDP) analogs, which are also dipeptide-based compounds, have shown that they can exert anticancer effects through immunostimulatory activity. frontiersin.org This suggests that Aspartylalanine derivatives could be designed to selectively target cancer cells or modulate the immune response against tumors. frontiersin.org
The antimicrobial properties of Aspartylalanine-containing peptide derivatives have been demonstrated against various bacterial strains. The mechanism often involves the generation of reactive oxygen species (ROS), which enhances the susceptibility of bacteria to the antimicrobial agent. Beyond its direct effects on pathogenic cells, Aspartylalanine is also involved in fundamental cellular metabolism, such as the metabolism of asparagine. Understanding how Aspartylalanine influences the metabolic state of different cells, including immune cells like macrophages, could reveal new therapeutic avenues for infectious diseases and inflammatory conditions.
Advanced Computational Modeling for Complex Biological Systems
Advanced computational techniques are becoming indispensable tools for exploring the biological roles of molecules like Aspartylalanine at an atomic level. rsc.orgnih.govmdpi.com Molecular dynamics (MD) simulations and docking studies are critical for predicting and understanding the interactions between Aspartylalanine or its derivatives and their biological targets. nih.govnih.gov
MD simulations have been employed to study the aqueous solvation of Aspartylalanine, revealing how the surrounding water molecules are structured. rsc.orgnih.gov These simulations, using advanced force fields like AMOEBA, provide insights that are in close agreement with data from more computationally expensive quantum mechanics-based methods. rsc.orgnih.gov Such studies are crucial for understanding how the cellular environment influences the dipeptide's conformation and function. rsc.org
Molecular docking studies can predict the binding affinity and orientation of Aspartylalanine derivatives to target proteins, such as enzymes. nih.gov This approach allows for the virtual screening of compound libraries to identify potential inhibitors or modulators of specific enzymes, guiding the synthesis of new drug candidates. nih.govnih.gov For example, docking could be used to model the interaction of Aspartylalanine with enzymes like β-aspartyl peptidase.
Integration of Multi-Omics Data for Comprehensive Metabolic Understanding
To achieve a holistic understanding of Aspartylalanine's role in metabolism, the integration of multiple "omics" datasets—including transcriptomics, proteomics, and metabolomics—is an emerging and powerful trend. nih.govahajournals.orgbiorxiv.orgoup.com This systems biology approach can reveal how changes at the gene and protein level correlate with the abundance of metabolites like Aspartylalanine and its downstream products. ahajournals.orgbiorxiv.org
For instance, a multi-omics study on histidyl dipeptides in the heart revealed their central role in regulating myocardial structure, function, and energy metabolism. ahajournals.org A similar integrated approach for Aspartylalanine could elucidate its influence on metabolic pathways in various tissues. By combining data on gene expression, protein levels, and metabolite concentrations, researchers can construct comprehensive models of metabolic networks. nih.gov This can help in identifying key regulatory points and understanding how Aspartylalanine metabolism is altered in different physiological or pathological states. ahajournals.org Such insights are also valuable for biotechnological applications, like the rational design of dipeptide-based formulations for cell culture media to improve the production of therapeutic proteins. nih.gov
Clinical Translation Potential of Aspartylalanine-Based Therapies
The unique properties of dipeptides and their derivatives position them as promising candidates for clinical translation. acs.orgnih.govfrontiersin.orgoup.com Dipeptide-based drugs offer several potential advantages over larger peptides and traditional small molecules, including easier synthesis, lower toxicity, and often improved oral bioavailability due to specific transporters in the gut and at the blood-brain barrier. nih.gov
The preclinical findings for Aspartylalanine and its derivatives suggest several potential therapeutic applications:
Neurological Disorders: Given its role in enhancing synaptic transmission, therapies based on Aspartylalanine could be developed for conditions involving cognitive decline or neuromuscular dysfunction.
Infectious Diseases: The potent antimicrobial activity of certain Aspartylalanine derivatives, such as those derived from Anoplin, makes them attractive candidates for new antibiotics to combat drug-resistant bacteria. acs.org
Oncology: The potential for dipeptide analogs to exhibit selective cytotoxicity against cancer cells or to act as adjuvants in cancer immunotherapy opens up possibilities for new oncologic treatments. frontiersin.org
Alzheimer's Disease: By potentially interfering with amyloid-beta aggregation, Aspartylalanine-containing compounds could be explored as a therapeutic strategy for Alzheimer's disease.
While the therapeutic potential is significant, the path to clinical translation for peptide-based drugs has challenges, including proteolytic instability. frontiersin.org Future research will focus on designing peptidomimetics and novel delivery systems to overcome these hurdles and bring Aspartylalanine-based therapies to the clinic. acs.orgfrontiersin.org
Q & A
Q. What analytical methods are commonly used to detect and quantify aspartylalanine in biological samples?
Aspartylalanine is typically identified and quantified using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS), especially in metabolomic studies. Sample preparation involves deproteinization (e.g., using acetonitrile) to isolate low-molecular-weight metabolites. Calibration curves with synthetic standards are essential for accurate quantification, and internal standards (e.g., isotopically labeled analogs) mitigate matrix effects .
Q. How is aspartylalanine synthesized for experimental use in laboratory settings?
Solid-phase peptide synthesis (SPPS) is a standard method for synthesizing aspartylalanine. The β-linked dipeptide requires protection of the aspartyl side chain (e.g., using tert-butyl esters) to prevent side reactions during coupling. Purification involves reversed-phase HPLC, with characterization via nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) to confirm purity and structure .
Q. What are the primary challenges in distinguishing aspartylalanine from structurally similar metabolites (e.g., β-aspartylglycine) during analysis?
Chromatographic separation using gradient elution (e.g., C18 columns with trifluoroacetic acid as an ion-pairing agent) improves resolution. Tandem mass spectrometry (MS/MS) with selective reaction monitoring (SRM) enhances specificity by targeting unique fragmentation patterns. Cross-validation with synthetic standards is critical to avoid misannotation .
Advanced Research Questions
Q. How can researchers address contradictions in reported concentrations of aspartylalanine across different studies (e.g., in rat cerebral cortex vs. human biofluids)?
Discrepancies may arise from methodological differences, such as sample preparation (e.g., extraction efficiency), detection limits of instruments, or interspecies variation. To resolve contradictions, studies should report detailed protocols for metabolite extraction, instrument parameters (e.g., LC gradient, MS ionization mode), and validation data (e.g., recovery rates, limits of detection). Meta-analyses using standardized workflows (e.g., METLIN database alignment) can harmonize data .
Q. What experimental designs are optimal for studying aspartylalanine’s role in hyperammonemia-related metabolic pathways?
Isotope tracing (e.g., ¹³C-labeled precursors) in cell or animal models can track aspartylalanine’s incorporation into nitrogen metabolism pathways. Pair this with knockdown/knockout models (e.g., CRISPR-Cas9 targeting glutamine synthetase) to assess functional roles. Multi-omics integration (metabolomics, proteomics) is recommended to contextualize its interactions with urea cycle enzymes .
Q. How should researchers validate the stability of aspartylalanine under varying physiological conditions (e.g., pH, temperature)?
Stability studies should simulate physiological extremes (e.g., pH 2–9, 4–37°C) and use accelerated degradation protocols. Monitor degradation products via LC-MS and calculate half-lives. Include stabilizing agents (e.g., antioxidants) in storage buffers if degradation exceeds acceptable thresholds (<15% loss over 24 hours) .
Q. What strategies improve the sensitivity of aspartylalanine detection in complex matrices like cerebrospinal fluid (CSF)?
Pre-concentration techniques, such as solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges, enhance sensitivity. Derivatization (e.g., dansyl chloride for fluorescence detection) or chemical isotope labeling (CIL) can amplify signals. Method validation must include spike-recovery experiments in CSF to confirm robustness against matrix interference .
Q. How do in vitro and in vivo quantification methods for aspartylalanine differ, and what biases might arise?
In vitro assays (e.g., enzyme kinetics) often use purified systems, avoiding metabolic degradation, whereas in vivo studies contend with rapid turnover and compartmentalization (e.g., blood-brain barrier transport). Correction factors for tissue-specific extraction efficiency and normalization to creatinine or protein content reduce biases .
Q. What computational tools are available to predict aspartylalanine’s interactions with enzymes like γ-glutamyl transpeptidase?
Molecular docking software (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) model binding affinities and conformational changes. Pair these with kinetic assays (e.g., Michaelis-Menten parameters) to validate predictions. Structural data from crystallography (e.g., PDB entries) guide residue-specific mutagenesis studies .
Tables for Methodological Reference
Table 1: Key Parameters for Aspartylalanine Quantification via LC-MS/MS
Table 2: Common Artifacts in Aspartylalanine Synthesis
| Artifact | Cause | Mitigation Strategy |
|---|---|---|
| Racemization | High-temperature coupling | Use low-temperature (0–4°C) SPPS |
| Side-chain oxidation | Deprotection under acidic conditions | Add scavengers (e.g., thioanisole) |
| Truncated peptides | Incomplete coupling | Double coupling with HOBt/DIC |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
